(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
Brand Name:
Vulcanchem
CAS No.:
96443-42-4
VCID:
VC21119555
InChI:
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1
SMILES:
COC(=O)C1CCC(C1)C(=O)O
Molecular Formula:
C8H12O4
Molecular Weight:
172.18 g/mol
(1S,3R)-3-(Methoxycarbonyl)cyclopentanecarboxylic Acid
CAS No.: 96443-42-4
Cat. No.: VC21119555
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96443-42-4 |
|---|---|
| Molecular Formula | C8H12O4 |
| Molecular Weight | 172.18 g/mol |
| IUPAC Name | (1S,3R)-3-methoxycarbonylcyclopentane-1-carboxylic acid |
| Standard InChI | InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m0/s1 |
| Standard InChI Key | FVUHGTQDOMGZOT-NTSWFWBYSA-N |
| Isomeric SMILES | COC(=O)[C@@H]1CC[C@@H](C1)C(=O)O |
| SMILES | COC(=O)C1CCC(C1)C(=O)O |
| Canonical SMILES | COC(=O)C1CCC(C1)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator